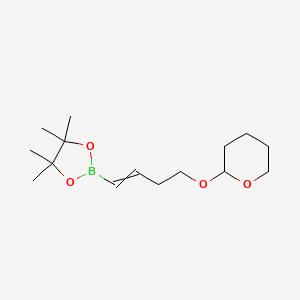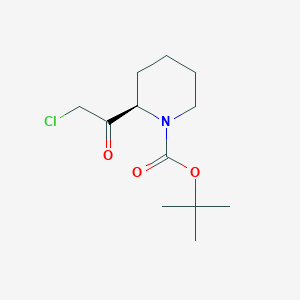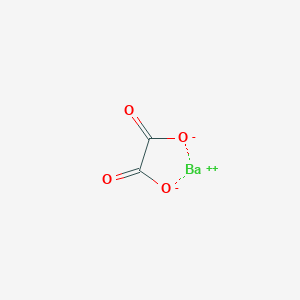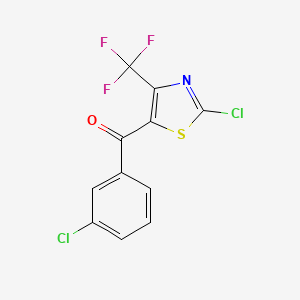![molecular formula C44H32Cl2N6O4Ru B12448146 4-[6-[5-(4-carboxyphenyl)pyridin-1-id-2-ylidene]pyridin-1-id-3-yl]benzoic acid;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);dichloride](/img/structure/B12448146.png)
4-[6-[5-(4-carboxyphenyl)pyridin-1-id-2-ylidene]pyridin-1-id-3-yl]benzoic acid;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-[6-[5-(4-carboxyphenyl)pyridin-1-id-2-ylidene]pyridin-1-id-3-yl]benzoic acid;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);dichloride is a complex organometallic compound featuring a ruthenium core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-[5-(4-carboxyphenyl)pyridin-1-id-2-ylidene]pyridin-1-id-3-yl]benzoic acid;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);dichloride typically involves multi-step organic synthesis and coordination chemistry techniques. The process begins with the preparation of the organic ligands, which are then coordinated to the ruthenium center under controlled conditions. Common reagents include ruthenium trichloride, pyridine derivatives, and carboxylic acids. The reaction conditions often require inert atmospheres, elevated temperatures, and specific solvents to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions
4-[6-[5-(4-carboxyphenyl)pyridin-1-id-2-ylidene]pyridin-1-id-3-yl]benzoic acid;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);dichloride: undergoes various chemical reactions, including:
Oxidation: The ruthenium center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions can occur, where one or more ligands around the ruthenium center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions may produce lower oxidation state species.
科学的研究の応用
4-[6-[5-(4-carboxyphenyl)pyridin-1-id-2-ylidene]pyridin-1-id-3-yl]benzoic acid;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);dichloride: has several scientific research applications:
Chemistry: Used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic properties, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
作用機序
The mechanism of action of 4-[6-[5-(4-carboxyphenyl)pyridin-1-id-2-ylidene]pyridin-1-id-3-yl]benzoic acid;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);dichloride involves its interaction with molecular targets such as DNA, proteins, and enzymes. The ruthenium center can coordinate to these biomolecules, disrupting their normal function and leading to therapeutic effects. The compound’s ability to undergo redox reactions also plays a role in its biological activity, generating reactive oxygen species that can induce cell death in cancer cells.
類似化合物との比較
Similar Compounds
Ruthenium(II) tris(bipyridine) dichloride: Another ruthenium-based compound with similar coordination chemistry but different ligands.
Ruthenium(III) chloride: A simpler ruthenium compound used in various catalytic applications.
Ruthenium(II) arene complexes: Known for their anticancer properties and ability to interact with DNA.
Uniqueness
4-[6-[5-(4-carboxyphenyl)pyridin-1-id-2-ylidene]pyridin-1-id-3-yl]benzoic acid;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);dichloride: is unique due to its specific ligand framework, which imparts distinct electronic and steric properties. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C44H32Cl2N6O4Ru |
|---|---|
分子量 |
880.7 g/mol |
IUPAC名 |
4-[6-[5-(4-carboxyphenyl)pyridin-1-id-2-ylidene]pyridin-1-id-3-yl]benzoic acid;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);dichloride |
InChI |
InChI=1S/C24H16N2O4.2C10H8N2.2ClH.Ru/c27-23(28)17-5-1-15(2-6-17)19-9-11-21(25-13-19)22-12-10-20(14-26-22)16-3-7-18(8-4-16)24(29)30;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-14H,(H,27,28)(H,29,30);2*1-8H;2*1H;/q3*-2;;;+8/p-2 |
InChIキー |
YSRUWRQFISGSCD-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=C2C=CC=C[N-]2)[N-]C=C1.C1=CC(=C2C=CC=C[N-]2)[N-]C=C1.C1=CC(=CC=C1C2=C[N-]C(=C3C=CC(=C[N-]3)C4=CC=C(C=C4)C(=O)O)C=C2)C(=O)O.[Cl-].[Cl-].[Ru+8] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] docos-13-enoate](/img/structure/B12448071.png)

![2,3-Dihydro-1,3,5-trimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12448081.png)
![N'-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}pyridine-4-carbohydrazide](/img/structure/B12448084.png)
![5,7-dibromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12448098.png)

![5'-{[(4-Fluorophenyl)carbonyl]amino}-2,3'-bithiophene-4'-carboxylic acid](/img/structure/B12448104.png)
![N,N'-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-bromo-3-methylphenoxy)acetamide]](/img/structure/B12448111.png)

![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12448127.png)

![N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12448144.png)


